Esproquin hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

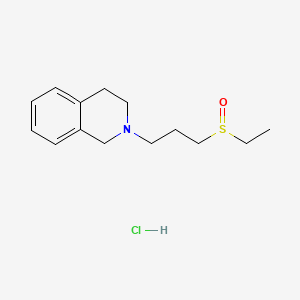

Esproquin Hydrochloride is a chemical compound known for its positive inotropic effects, which means it can increase the strength of heart muscle contractions. It is derived from tetrahydroisoquinoline and acts as an α2-adrenergic receptor agonist . This compound has shown potential in the treatment of chronic heart failure due to its cardiovascular actions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Esproquin Hydrochloride involves the reaction of 3-ethylsulfinylpropylamine with 3,4-dihydroisoquinoline under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to its corresponding amine, which may alter its pharmacological properties.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Esproquin Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of α2-adrenergic receptor agonists and their interactions with other molecules.

Biology: Researchers use it to investigate the physiological effects of α2-adrenergic receptor activation, particularly in cardiovascular studies.

Medicine: Its potential use in treating chronic heart failure makes it a subject of clinical research.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

Esproquin Hydrochloride exerts its effects by binding to α2-adrenergic receptors, which are G protein-coupled receptors found in various tissues, including the heart. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in increased calcium ion influx into cardiac muscle cells. This increased calcium ion concentration enhances the contractility of the heart muscle, thereby exerting a positive inotropic effect .

Comparison with Similar Compounds

Clonidine: Another α2-adrenergic receptor agonist used primarily for its antihypertensive effects.

Guanfacine: Similar to clonidine, it is used to treat hypertension and attention deficit hyperactivity disorder.

Methyldopa: An α2-adrenergic receptor agonist used in the management of hypertension.

Uniqueness: Esproquin Hydrochloride is unique in its strong positive inotropic effect, making it particularly valuable in the treatment of chronic heart failure. Unlike other α2-adrenergic receptor agonists, which are primarily used for their antihypertensive properties, this compound’s ability to enhance heart muscle contractility sets it apart .

Properties

CAS No. |

23486-22-8 |

|---|---|

Molecular Formula |

C14H22ClNOS |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

2-(3-ethylsulfinylpropyl)-3,4-dihydro-1H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C14H21NOS.ClH/c1-2-17(16)11-5-9-15-10-8-13-6-3-4-7-14(13)12-15;/h3-4,6-7H,2,5,8-12H2,1H3;1H |

InChI Key |

ATLSSFQKJXKSHB-UHFFFAOYSA-N |

SMILES |

CCS(=O)CCCN1CCC2=CC=CC=C2C1.Cl |

Canonical SMILES |

CCS(=O)CCCN1CCC2=CC=CC=C2C1.Cl |

Key on ui other cas no. |

23486-22-8 |

Related CAS |

37517-33-2 (Parent) |

Synonyms |

esproquin esproquin hydrochloride NC 7197 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)

![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1205577.png)

![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)